tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction involves the formation of a mixed anhydride intermediate, which then reacts with the thiophene-substituted pyrrolidine to form the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the mixed anhydride method mentioned above can be scaled up for industrial purposes. The use of efficient mixing and temperature control is crucial to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and thiophene group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate
- Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate .
Uniqueness
Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the thiophene group on the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKOTBLPQRNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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